molecular formula C7H8N2O B1299833 2-Furan-2-yl-4,5-dihydro-1H-imidazole CAS No. 40029-93-4

2-Furan-2-yl-4,5-dihydro-1H-imidazole

Cat. No.: B1299833
CAS No.: 40029-93-4
M. Wt: 136.15 g/mol
InChI Key: IOTMYJAUZMRWCJ-UHFFFAOYSA-N
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Description

Contextualization within Dihydroimidazole (B8729859) Chemistry

Dihydroimidazoles, or imidazolines, are a class of five-membered heterocyclic compounds containing two nitrogen atoms. The 4,5-dihydro-1H-imidazole isomer, specifically, is a cyclic amidine. This structural feature imparts a range of chemical properties, including basicity and the ability to act as a ligand for metal catalysts. researchgate.net The dihydroimidazole ring is thermally stable and can be found in various natural products and synthetic compounds with pharmaceutical applications. researchgate.netnih.gov For instance, some 2-substituted 4,5-dihydro-1H-imidazole derivatives have been investigated for their potential as antidepressants due to their interaction with alpha-2-adrenoreceptors and serotonin (B10506) reuptake inhibition. researchgate.net

The synthesis of 2-substituted dihydroimidazoles can often be achieved through the condensation of aldehydes with ethylenediamine (B42938), followed by oxidation. rsc.org A convenient laboratory method involves the reaction of nitriles with ethylenediamine using trimethylaluminum. researchgate.net The general properties of 2-imidazolines are influenced by the substituent at the 2-position. Those with a substituent at this position are typically solids or viscous liquids, which may be attributed to hydrogen bonding. nih.gov

Table 1: General Synthetic Approaches for 2-Substituted-4,5-dihydro-1H-imidazoles

Starting MaterialsReagentsKey Features
Aldehydes and EthylenediamineOxidizing agents (e.g., hydrogen peroxide, iodine, tert-butyl hypochlorite)A common and efficient method for a variety of aldehydes. rsc.org
Nitriles and EthylenediamineTrimethylaluminumA convenient method for the conversion of nitriles to imidazolines. researchgate.net
Carboxylic Acids and 1,2-DiaminesDehydrating conditionsA classical approach to forming the imidazoline (B1206853) ring.

Significance of the Furan-Imidazole Scaffold in Contemporary Research

The combination of a furan (B31954) ring with an imidazole (B134444) or dihydroimidazole ring creates a "furan-imidazole scaffold" that has been explored in various areas of contemporary research, particularly in medicinal chemistry. The furan moiety is a versatile building block found in numerous biologically active compounds and approved drugs. researchgate.netlew.ro It is known to contribute to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. lew.ronih.govmdpi.com

The incorporation of a furan nucleus into a molecule can significantly modulate its biological activity. mdpi.com When combined with an imidazole ring, the resulting scaffold has been investigated for various therapeutic applications. For example, novel thiazole (B1198619) derivatives containing a 2-(furan-2-yl)-1H-imidazole component have been designed and synthesized as potential antibacterial agents. unimi.it Furthermore, a novel furan-containing imidazole derivative, 1-(2,3-dihydrobenzo[b] nih.govacademie-sciences.frdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, has been synthesized and studied as a potential agent against SARS-CoV-2. journaljpri.com

The diverse biological activities associated with the furan moiety suggest that 2-Furan-2-yl-4,5-dihydro-1H-imidazole could be a candidate for biological screening. The electron-rich nature of the furan ring and the hydrogen-bonding capabilities of the dihydroimidazole ring could facilitate interactions with biological targets. semanticscholar.org

Table 2: Examples of Biologically Active Furan-Containing Heterocycles

Compound ClassBiological Activity
Furan derivativesAntibacterial, antifungal, antiviral, anti-inflammatory, analgesic, anticancer. lew.ronih.gov
Furan-imidazole hybridsPotential antibacterial and antiviral agents. unimi.itjournaljpri.com
Furan-pyrazole hybridsAntimicrobial. rsc.org

Historical Context of Imidazole Synthesis and Related Heterocycles

The history of imidazole chemistry dates back to 1858 when Heinrich Debus first synthesized imidazole, which he named glyoxaline, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia. rsc.org This reaction, although often low in yield, is still utilized for the synthesis of C-substituted imidazoles. mdpi.com Following this initial discovery, various other methods for synthesizing the imidazole ring were developed, such as the Radiszewski synthesis and the Wallach synthesis. rsc.org

The synthesis of dihydroimidazoles (imidazolines) also has a long history, with the first synthesis of 2-methyl-imidazoline reported by Hofmann in 1888. academie-sciences.fr Early methods for imidazoline synthesis often involved the reaction of 1,2-diamines with carboxylic acids or their derivatives. nih.gov The chemistry of 2-imidazolines and their saturated counterparts, imidazolidines, was extensively reviewed in the mid-20th century, highlighting their importance as a class of heterocyclic compounds.

Over the decades, the synthetic methodologies for both imidazoles and dihydroimidazoles have evolved significantly, with the development of more efficient, versatile, and environmentally friendly procedures. These advancements have facilitated the exploration of a vast chemical space of imidazole- and dihydroimidazole-containing compounds for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMYJAUZMRWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357040
Record name 2-Furan-2-yl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40029-93-4
Record name 2-Furan-2-yl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Furan 2 Yl 4,5 Dihydro 1h Imidazole and Analogues

Cyclization Strategies for Dihydroimidazole (B8729859) Ring Formation

The formation of the 4,5-dihydro-1H-imidazole ring is the cornerstone of synthesizing the target compound. Methodologies primarily revolve around the condensation of a carbonyl compound with a diamine or the addition of nucleophiles to nitriles.

Condensation Reactions Involving Furan-2-carbaldehyde and Diamines

A prevalent and direct method for synthesizing 2-substituted imidazolines is the condensation reaction between an aldehyde and a 1,2-diamine. organic-chemistry.org This approach utilizes the electrophilic carbonyl carbon of furan-2-carbaldehyde and the nucleophilic amino groups of a diamine to form the five-membered heterocyclic ring.

The most common diamine employed for this synthesis is ethylenediamine (B42938). The reaction proceeds through the initial formation of a Schiff base (imine) intermediate by the condensation of one amino group of ethylenediamine with the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, leading to the formation of the dihydroimidazole ring after the elimination of a water molecule. researchgate.net The use of substituted ethylenediamine derivatives allows for the introduction of various functional groups on the nitrogen atoms of the imidazoline (B1206853) ring.

The general reaction is as follows: Furan-2-carbaldehyde + Ethylenediamine → 2-Furan-2-yl-4,5-dihydro-1H-imidazole + H₂O

The condensation to form the imidazoline ring is often catalyzed by acid. lew.ro Acid catalysis serves to protonate the carbonyl oxygen of furan-2-carbaldehyde, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. researchgate.net The subsequent dehydration and cyclization steps are also promoted under acidic conditions. While strong mineral acids can be used, Lewis acids or milder Brønsted acids are also employed to avoid potential side reactions involving the acid-sensitive furan (B31954) ring. researchgate.netnih.gov

The choice of solvent and reaction conditions significantly impacts the yield and purity of the product. Solvents must be inert to the reaction conditions and capable of dissolving the reactants. High-boiling point solvents are often used to facilitate the removal of water, which drives the reaction equilibrium towards the product. The optimization of these parameters is crucial for an efficient synthesis.

Table 1: Theoretical Optimization of Reaction Conditions for Condensation Reaction
ParameterConditionRationale / Expected OutcomeReference Example Type
Catalystp-Toluenesulfonic acid (p-TsOH)Provides mild acidic catalysis to promote imine formation and cyclization without degrading the furan ring. lew.ro
CatalystBoric Acid (H₃BO₃)Acts as a mild Lewis acid catalyst, suitable for reactions in aqueous or alcoholic media. researchgate.net
SolventTolueneAllows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion. researchgate.net
SolventEthanol (B145695)A polar protic solvent that can facilitate proton transfer steps; reaction often run at reflux. nih.gov
TemperatureRefluxProvides sufficient energy to overcome the activation barrier for dehydration and cyclization. nih.govresearchgate.net

Metal-Catalyzed Approaches (e.g., Nickel-Catalyzed Nitrile Addition)

An alternative to the aldehyde condensation route is the reaction of nitriles with diamines. This method is particularly useful when the corresponding aldehyde is unstable or difficult to obtain. The synthesis of this compound can be achieved by reacting furan-2-carbonitrile with ethylenediamine. This reaction often requires a catalyst to facilitate the addition of the amine to the nitrile carbon.

Nickel catalysts have been shown to be effective in promoting the synthesis of substituted imidazoles and imidazolines from nitriles. researchgate.net The proposed mechanism involves the coordination of the nickel catalyst to the nitrile, which activates it towards nucleophilic attack by the diamine. Subsequent cyclization and catalyst regeneration yield the final imidazoline product. This method offers a different synthetic approach that can be advantageous under certain conditions, such as in solvent-free or microwave-assisted reactions. researchgate.net

Functional Group Transformations and Derivatization

Once the core this compound structure is formed, it can be further modified to produce a variety of analogues. These transformations typically involve reactions targeting either the furan ring, the imidazoline ring, or substituent groups.

Reductions of Carbomethoxy Derivatives

A hypothetical but synthetically valuable derivatization involves the reduction of a carbomethoxy (–COOCH₃) group attached to the imidazoline ring. For instance, if a precursor bearing an ester, such as methyl 2-(furan-2-yl)-4,5-dihydro-1H-imidazole-4-carboxylate, were synthesized, the ester group could be reduced to a hydroxymethyl group (–CH₂OH).

This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.

General Reaction Scheme: R-COOCH₃ + [H] → R-CH₂OH

The resulting hydroxymethyl derivative serves as a versatile intermediate for further functionalization, such as conversion to halomethyl or aminomethyl groups, thereby expanding the library of accessible analogues. Care must be taken during such reductions, as the hydride reagent could potentially interact with the C=N bond of the imidazoline ring. researchgate.net

Table 2: Reagents for Reduction of Carbomethoxy Group
Reducing AgentTypical SolventKey ConsiderationsReference Example Type
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherHighly reactive, non-selective. Reduces esters, amides, and nitriles. Requires anhydrous conditions and careful workup. Potential for C=N bond reduction. researchgate.net
Sodium Borohydride (B1222165) (NaBH₄) / LiClEthanol, THFGenerally does not reduce esters alone, but its reactivity can be enhanced with additives like lithium chloride. Milder than LiAlH₄. researchgate.net

Catalytic Hydrogenation of Nitro-Derivatives

Catalytic hydrogenation is a cornerstone of organic synthesis, particularly for the reduction of nitro groups to primary amines, which are versatile intermediates. commonorganicchemistry.comsci-hub.stwikipedia.org This methodology is highly relevant for the synthesis of furan-imidazole scaffolds, where a nitro-substituted furan precursor can be reduced to the corresponding amino-furan, setting the stage for subsequent imidazole (B134444) ring formation.

The general principle involves the reduction of a nitroaromatic compound in the presence of a metal catalyst and a hydrogen source. sci-hub.st Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org The choice of catalyst is crucial and can be influenced by the presence of other functional groups within the molecule to ensure chemoselectivity. sci-hub.st For instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com

In the context of synthesizing furan-containing compounds, the reduction of nitrofurans to aminofurans is a key step. acs.org While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient route. The resulting aminofuran can then be reacted with a suitable dicarbonyl compound or its equivalent, followed by cyclization, to form the desired imidazole ring.

The reaction conditions for catalytic hydrogenation can be optimized by screening different catalysts, solvents, and hydrogen pressures to achieve high yields and selectivity. For instance, studies on the reduction of various nitroarenes have demonstrated the efficacy of catalysts like sulfided platinum to prevent dehalogenation in sensitive substrates. sci-hub.st While direct examples for the synthesis of this compound via this specific route are not extensively detailed in the reviewed literature, the established principles of nitro group reduction on aromatic and heterocyclic systems provide a strong foundation for its application in this context. researchgate.net

Advanced Coupling and Multicomponent Strategies

Modern synthetic chemistry increasingly relies on advanced coupling reactions and multicomponent strategies to build molecular complexity in an efficient and atom-economical manner. These approaches are particularly valuable for the synthesis and derivatization of heterocyclic compounds like this compound.

Chan-Lam Coupling for N-Arylation

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of amines, amides, and various nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically employs aryl boronic acids as the arylating agent and can be conducted under mild conditions, often open to the air. organic-chemistry.orgresearchgate.net

This reaction is particularly well-suited for the N-arylation of the imidazole core. For instance, the synthesis of 1-aryl-2-(furan-2-yl)-4,5-dihydro-1H-imidazoles can be achieved by coupling 2-(furan-2-yl)-4,5-dihydro-1H-imidazole with a suitable aryl boronic acid. The reaction conditions can be optimized by varying the copper catalyst, ligands, base, and solvent. nih.govrsc.org Studies have shown that copper(II) acetate (B1210297) is a common catalyst, and the reaction can be performed in solvents like methanol. nih.govresearchgate.net The use of N,O-bidentate ligand-tunable copper(II) complexes has also been reported to efficiently catalyze this transformation under base-free conditions. rsc.orgbeilstein-journals.org

Below is a table summarizing typical conditions for the Chan-Lam N-arylation of imidazoles:

CatalystLigandBaseSolventTemperatureYield (%)Reference
[Cu(L2)₂(OTf)₂]4,5-diazafluoren-9-one (L2)K₂CO₃MeOHNot specifiedModerate nih.gov
Cu(OAc)₂N,O-bidentate ligandNoneNot specifiedMildHigh rsc.org
Cu(OAc)₂Pyridine (B92270)Not specifiedDCMNot specifiedNot specified researchgate.net

This table is representative and specific conditions may vary based on the substrates.

One-Pot Multicomponent Syntheses for Complex Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.nettubitak.gov.tr This approach offers significant advantages in terms of time, resource, and atom economy. Several MCRs have been developed for the synthesis of highly substituted imidazole derivatives, including those bearing a furan moiety. researchgate.netrsc.orgscirp.org

A common strategy for the synthesis of 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. researchgate.netderpharmachemica.com To introduce a furan substituent at the 2-position, furan-2-carbaldehyde can be used as the aldehyde component. semanticscholar.org The reaction can be catalyzed by various catalysts, including Lewis acids and solid-supported catalysts, and can often be performed under solvent-free or environmentally benign conditions. rsc.orgscirp.org

For the synthesis of more complex, tetrasubstituted furan-imidazole derivatives, a primary amine can be used in place of ammonium acetate. rsc.orgnih.gov For example, a series of 1-R¹-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives were synthesized in a multi-step process that could be adapted to a one-pot approach. semanticscholar.org

The versatility of MCRs allows for the creation of a diverse library of furan-imidazole derivatives by simply varying the starting components. researchgate.netnih.gov

General Synthetic Principles for Furan-Substituted Imidazoles

The synthesis of furan-substituted imidazoles draws upon a rich history of heterocyclic chemistry, combining established methods for the construction of both the furan and imidazole rings. researchgate.netorganic-chemistry.orgpharmaguideline.com A fundamental approach involves the pre-synthesis of a furan-containing building block that is then incorporated into the imidazole ring system.

Key synthetic strategies include:

From Furan Aldehydes: Furan-2-carbaldehyde is a readily available and versatile starting material. semanticscholar.org It can participate in condensation reactions, such as the aforementioned multicomponent synthesis of trisubstituted imidazoles, to directly install the furan moiety at the 2-position of the imidazole ring. nih.gov

Paal-Knorr Furan Synthesis: The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic method for furan ring formation. pharmaguideline.com A suitably functionalized 1,4-dicarbonyl can be cyclized to a furan ring that already bears substituents amenable to subsequent imidazole ring formation.

Functionalization of Pre-formed Imidazoles: An alternative strategy involves the synthesis of the imidazole core first, followed by the introduction of the furan substituent. This can be achieved through various cross-coupling reactions, provided the imidazole ring is appropriately functionalized with a handle for coupling, such as a halogen.

Domino Reactions: More advanced strategies employ domino reactions where the formation of both the furan and imidazole rings occurs in a sequential, one-pot process from acyclic precursors. researchgate.net

The choice of synthetic route is often dictated by the desired substitution pattern on both the furan and imidazole rings, as well as the availability of starting materials. The inherent reactivity of the furan ring, being an electron-rich aromatic system, must also be considered during the synthesis to avoid unwanted side reactions. pharmaguideline.com

Chemical Reactivity and Transformation Pathways of 2 Furan 2 Yl 4,5 Dihydro 1h Imidazole

Oxidation Reactions of the Furan (B31954) Moiety

The furan ring in 2-Furan-2-yl-4,5-dihydro-1H-imidazole is susceptible to oxidation, a common transformation for many furan-containing compounds. This reactivity can be harnessed to modify the furan portion of the molecule, leading to the formation of valuable derivatives such as furan-2-carboxylic acid.

Formation of Furan-2-carboxylic Acid

The oxidation of the furan moiety in this compound can lead to the formation of furan-2-carboxylic acid. This transformation involves the conversion of the furanyl group at the 2-position of the imidazoline (B1206853) ring into a carboxyl group. While specific studies on the direct oxidation of this compound to furan-2-carboxylic acid are not extensively documented, the oxidation of furfural (B47365) (furan-2-carboxaldehyde), a structurally related compound, is a well-established process that provides insight into this transformation. The industrial synthesis of 2-furoic acid often involves the Cannizzaro reaction of furfural, which results in a disproportionation to yield both 2-furoic acid and furfuryl alcohol wikipedia.org.

Specific Oxidizing Agents and Conditions

A variety of oxidizing agents and conditions have been employed for the conversion of furan derivatives to carboxylic acids. The choice of reagent and reaction conditions is critical to achieve the desired transformation selectively without affecting the imidazoline ring.

For the oxidation of furfural to furoic acid, both chemical and biocatalytic methods are known wikipedia.org. Homogeneous oxidation of furfural can be achieved using alkaline water as the formal oxidant with ruthenium pincer catalysts, which also produces hydrogen gas exlibrisgroup.com. Other catalytic systems, such as those involving Co(II), Mn(II), and Ce(III) salts in the presence of oxygen, have been used for the oxidation of other furan aldehydes epo.org. Biocatalytic routes, for instance using the microorganism Nocardia corallina, have shown high yields in the conversion of furfural and furfuryl alcohol to 2-furoic acid wikipedia.org. While these methods are applied to related furan compounds, their direct applicability to this compound would require experimental validation.

Table 1: Oxidizing Agents for Conversion of Furan Derivatives

Oxidizing Agent/Catalyst System Substrate Example Product Reference
NaOH (aq) (Cannizzaro reaction) Furfural Furan-2-carboxylic acid wikipedia.org
Ruthenium pincer catalyst / H₂O Furfural Furan-2-carboxylic acid exlibrisgroup.com
Co(II)/Mn(II)/Ce(III) salts / O₂ 5-(Alkoxycarbonyl)furfural 5-Ester furan 2-carboxylic acid epo.org

Reduction Reactions of the Imidazole (B134444) Ring

The 4,5-dihydro-1H-imidazole (imidazoline) ring contains a C=N double bond, which is susceptible to reduction. This transformation converts the imidazoline ring into a fully saturated imidazolidine (B613845) ring, altering the geometric and electronic properties of the heterocyclic core.

Formation of Dihydroimidazoline Derivatives

It is important to clarify that the starting material, this compound, is already a dihydroimidazoline (specifically, a 2-imidazoline). Therefore, a reduction reaction would lead to the formation of a fully saturated imidazolidine derivative, not another dihydroimidazoline. This reduction involves the saturation of the endocyclic C=N bond. The resulting 2-Furan-2-yl-imidazolidine would feature a tetrahedral carbon at the 2-position, in contrast to the trigonal planar carbon in the starting material.

Specific Reducing Agents and Conditions

The reduction of the C=N bond in 2-imidazolines can be achieved using various reducing agents. Common reagents for this type of transformation include metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the reduction of imines to amines and could potentially be used for the reduction of the imidazoline ring researchgate.netnih.gov. The reaction of 1-aryl-2-imidazolines with sodium cyanoborohydride (NaCNBH₃) in ethanol (B145695) has been shown to yield N,N'-disubstituted ethylenediamines via ring opening chemicalbook.com.

Catalytic hydrogenation is another effective method for the reduction of heterocyclic compounds. While specific examples for 2-furanyl imidazolines are scarce, the hydrogenation of substituted imidazoles to chiral imidazolines has been achieved using chiral ruthenium catalysts acs.org. It is plausible that similar catalytic systems could be adapted for the reduction of the C=N bond in this compound to the corresponding imidazolidine. The choice of catalyst and reaction conditions would be crucial to ensure chemoselectivity, preserving the furan ring which is also susceptible to hydrogenation.

Table 2: Reducing Agents for Imidazoline and Related Systems

Reducing Agent/Catalyst System Substrate Type Product Type Reference
Sodium borohydride (NaBH₄) Imines Amines researchgate.netnih.gov
Sodium cyanoborohydride (NaCNBH₃) 1-Aryl-2-imidazoline N,N'-disubstituted ethylenediamine (B42938) chemicalbook.com
Ru(η³-methallyl)₂(cod) / PhTRAP N-Boc-Imidazoles Chiral imidazolines acs.org

Substitution Reactions on the Imidazole Core

The 4,5-dihydro-1H-imidazole ring of the title compound possesses sites for substitution, primarily at the nitrogen atom of the secondary amine (N-H). Electrophilic substitution on the carbon atoms of the imidazoline ring is less common compared to aromatic imidazoles.

The secondary amine in the imidazoline ring is nucleophilic and can react with various electrophiles. A common reaction is N-alkylation, where the hydrogen atom on the nitrogen is replaced by an alkyl group upon reaction with an alkyl halide uobabylon.edu.iq. Similarly, N-acylation can occur with acylating agents like acid chlorides or anhydrides.

While electrophilic aromatic substitution is a hallmark of imidazole chemistry, the partially saturated nature of the 4,5-dihydro-1H-imidazole ring makes it less susceptible to such reactions on its carbon framework. However, the furan ring is highly activated towards electrophilic substitution. In related 2-(2-furyl)-imidazole derivatives, electrophilic attack such as bromination, nitration, and formylation has been shown to occur preferentially at the free α-position (position 5) of the furan ring researchgate.net. Therefore, in reactions involving electrophiles, the furan moiety of this compound is the more likely site of reaction over the imidazoline core.

Electrophilic Substitution by Functional Groups

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. pearson.comchemicalbook.com Generally, electrophilic substitution in furan derivatives occurs preferentially at the C5 position (the alpha-position adjacent to the heteroatom and opposite the existing substituent), as the carbocation intermediate formed during this pathway is more stabilized by resonance. pearson.comquora.com This principle is expected to govern the electrophilic substitution reactions of this compound.

While specific studies on the electrophilic substitution of this compound are not extensively documented, research on analogous compounds such as 2-(2-furyl)-substituted imidazoles and other fused heterocyclic systems provides insight into the expected reactivity. researchgate.netresearchgate.netresearchgate.net These studies consistently show that electrophilic attack, including nitration, bromination, formylation, and acylation, is directed to the furan ring. researchgate.netresearchgate.netresearchgate.net

Key Research Findings:

Regioselectivity: The primary site for electrophilic attack on the furan ring is the C5 position due to the superior resonance stabilization of the corresponding cationic intermediate. pearson.comquora.com

Reaction Types: Common electrophilic substitution reactions applicable to furan rings include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

Activating Nature: The furan ring is highly activated towards electrophilic substitution, often reacting under milder conditions than benzene (B151609). pearson.comchemicalbook.com

The table below summarizes the expected outcomes of common electrophilic substitution reactions on the furan moiety of the title compound, based on the established reactivity of furan and its derivatives.

ReactionTypical ReagentsExpected Major Product
NitrationHNO₃/CH₃COOH2-(5-Nitro-furan-2-yl)-4,5-dihydro-1H-imidazole
BrominationBr₂ in a non-polar solvent2-(5-Bromo-furan-2-yl)-4,5-dihydro-1H-imidazole
AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)(5-(4,5-Dihydro-1H-imidazol-2-yl)-furan-2-yl)ketone derivative
FormylationVilsmeier-Haack reagent (POCl₃/DMF)5-(4,5-Dihydro-1H-imidazol-2-yl)-furan-2-carbaldehyde

Reactivity with Alkyl Halides and Acyl Chlorides

The 4,5-dihydro-1H-imidazole ring of the title compound contains two nitrogen atoms that can act as nucleophiles, making them reactive towards alkylating and acylating agents. The reaction of 2-imidazolines with alkyl halides typically leads to the formation of quaternary ammonium (B1175870) salts. chemicalbook.com

Alkylation can occur at one or both of the nitrogen atoms of the dihydroimidazole (B8729859) ring. The specific outcome can depend on the reaction conditions and the stoichiometry of the reactants. For instance, treatment of a 2-substituted-2-imidazoline with an alkyl halide can result in a mixture of the 1-alkyl derivative and the 1,3-dialkyl imidazolium (B1220033) salt. chemicalbook.com

Acylation with acyl chlorides is also expected to occur at the nitrogen atoms, leading to the formation of N-acylated products. This reaction would introduce an acyl group onto the dihydroimidazole ring, thereby modifying the compound's chemical properties.

Detailed Research Findings:

Alkylation: The reaction of 2-imidazolines with alkyl halides, such as methyl iodide, can yield quaternary salts. chemicalbook.com For related 2-(2-furyl)-imidazole compounds, N-methylation has been shown to proceed in the presence of a base like potassium hydroxide. researchgate.net

Acylation: While specific examples for the title compound are scarce, the general reactivity of secondary amines in the dihydroimidazole ring suggests that acylation with acyl chlorides is a feasible transformation, leading to N-acylated products.

The following table outlines the expected products from the reaction of this compound with representative alkyl halides and acyl chlorides.

ReactantReaction TypeExpected Product(s)
Methyl iodide (CH₃I)Alkylation1-Methyl-2-(furan-2-yl)-4,5-dihydro-1H-imidazolium iodide and/or 1,3-Dimethyl-2-(furan-2-yl)-4,5-dihydro-1H-imidazolium iodide
Benzyl chloride (C₆H₅CH₂Cl)Alkylation1-Benzyl-2-(furan-2-yl)-4,5-dihydro-1H-imidazolium chloride and/or 1,3-Dibenzyl-2-(furan-2-yl)-4,5-dihydro-1H-imidazolium chloride
Acetyl chloride (CH₃COCl)Acylation1-Acetyl-2-(furan-2-yl)-4,5-dihydro-1H-imidazole
Benzoyl chloride (C₆H₅COCl)Acylation1-Benzoyl-2-(furan-2-yl)-4,5-dihydro-1H-imidazole

Computational and Theoretical Investigations of 2 Furan 2 Yl 4,5 Dihydro 1h Imidazole

Computational Mechanistic Studies of Reaction Pathways

Computational mechanistic studies are crucial for understanding the formation of 2-substituted-2-imidazolines. These studies typically employ quantum chemical calculations to map out the potential energy surface of a reaction, identifying the most favorable pathways, transition states, and intermediates. For molecules like 2-Furan-2-yl-4,5-dihydro-1H-imidazole, DFT is a common method used to explore the intricacies of its synthesis. nih.gov

The synthesis of substituted imidazolidines and imidazolines often involves cyclization and substitution steps where regioselectivity—the preferential reaction at one site over another—is a key factor. Quantum chemistry calculations can rationalize the observed regioselectivity by comparing the relative energies of possible intermediates and transition states. mdpi.com For instance, in acid-catalyzed reactions of urea (B33335) derivatives to form imidazolidin-2-ones, DFT calculations have been used to determine the relative stability of different cationic intermediates. mdpi.com These calculations can show that the formation of one regioisomer is energetically favored over another, thus explaining the experimental outcome. mdpi.com While specific studies on this compound are not extensively detailed in the provided literature, the principles of using computational methods to predict regioselectivity in related heterocyclic syntheses are well-established. mdpi.comrsc.org

Hydrogen atom shifts are fundamental steps in many organic reactions. In some cases, these shifts can be self-catalyzed, where a part of the reacting molecule itself facilitates the proton transfer, often through a cyclic transition state. Computational chemistry is an invaluable tool for investigating these pathways, which can be difficult to observe experimentally. Theoretical calculations can model the transition states for such intramolecular hydrogen shifts and determine their activation energies. For example, studies on tandem reactions involving nih.govresearchgate.net-hydride shifts have shown this step to be rate-limiting. pku.edu.cn Computational models have demonstrated that the presence of a proton-accepting group within the substrate can be critical, and water molecules can act as a proton shuttle, lowering the activation energy for the hydrogen shift. pku.edu.cn This type of proton-transport catalysis, elucidated through computational analysis, highlights how molecular architecture can intrinsically control reaction mechanisms. pku.edu.cn

Theoretical Studies on Adsorption Phenomena

Theoretical studies are widely used to understand the adsorption of heterocyclic molecules, such as imidazole (B134444) derivatives, onto surfaces. These studies are particularly relevant in fields like corrosion inhibition, where the formation of a protective molecular layer on a metal surface is critical. Computational methods like DFT and molecular dynamics (MD) simulations provide atomic-level insights into adsorption energies, geometries, and the nature of surface-molecule interactions. researchgate.netresearchgate.net

Adsorption isotherms describe the equilibrium relationship between the concentration of an adsorbate in solution and the amount adsorbed on a surface at a constant temperature. The Langmuir model is one of the most common isotherms, assuming monolayer adsorption onto a surface with a finite number of identical sites. youtube.com Studies on various imidazole derivatives used as corrosion inhibitors have shown that their adsorption behavior often fits the Langmuir isotherm. researchgate.netresearchgate.net

Computational studies support these experimental findings by calculating thermodynamic parameters like the free energy of adsorption (ΔG°ads). A negative ΔG°ads value indicates a spontaneous adsorption process. researchgate.net For example, calculated ΔG°ads values for certain imidazopyridine derivatives were found to be -47.39 kJ/mol and -49.26 kJ/mol, suggesting a strong, spontaneous adsorption that is primarily chemical in nature (chemisorption). researchgate.net

Adsorption ParameterSignificanceTypical Computational Finding for Imidazole Derivatives
Adsorption Isotherm Fit Describes the relationship between inhibitor concentration and surface coverage.Adsorption often obeys the Langmuir isotherm. researchgate.net
Free Energy of Adsorption (ΔG°ads) Indicates the spontaneity and type of adsorption (physisorption vs. chemisorption).Values are typically negative, indicating spontaneous adsorption. researchgate.net
Adsorption Energy Quantifies the strength of the interaction between the molecule and the surface.High binding energies indicate strong adsorption on metal surfaces like iron. researchgate.net

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Physisorption is a type of adsorption where the forces involved are weak, long-range interactions, such as van der Waals forces and electrostatic interactions, without the formation of a chemical bond. researchgate.net Theoretical studies on the adsorption of imidazole derivatives on metal surfaces often reveal a mixed mode of adsorption involving both physisorption and chemisorption. researchgate.net

DFT calculations and MD simulations show that imidazoline (B1206853) molecules can be strongly adsorbed on metal surfaces. researchgate.net The adsorption is often mediated through the electron-rich imidazole ring and other heteroatoms. researchgate.net The molecule typically adsorbs in a planar orientation, maximizing its contact with the surface. researchgate.net This interaction involves the donation of π-electrons from the furan (B31954) and imidazole rings to the vacant d-orbitals of the metal, and back-donation from the metal to the antibonding orbitals of the molecule. These interactions, along with electrostatic forces between the charged molecule and the charged metal surface, constitute the mechanism of physisorption. researchgate.net

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. For furan- and imidazole-containing compounds, molecular docking has been employed to evaluate their potential as inhibitors for various therapeutic targets. nih.govjapsonline.comresearchgate.net The analysis typically involves calculating the binding free energy (ΔG) and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. plos.orgbiorxiv.org

Studies on various furan-imidazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, a novel furan-imidazole derivative was analyzed for its binding energy against COVID-19 receptors. nih.gov In another study, a series of 2-substituted-4,5-difuryl imidazoles were docked against enzymes from the parasite Leishmania, with some compounds showing promising binding energies and interactions with active site residues. japsonline.comresearchgate.net Similarly, imidazoline derivatives have been docked into the imidazoline-binding site of Monoamine Oxidase B (MAO-B), an enzyme important in neurochemistry. researchgate.net These computational results are critical for identifying promising lead compounds for further development. japsonline.comresearchgate.net

Ligand Derivative StudiedTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesSource
1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazoleCOVID-19/6W41 Receptor6W41-9.1Not Specified nih.gov
4,5-di(furan-2-yl)-2-(5-(4-nitrophenyl)furan-2-yl)-1H-imidazoleLeishmania Trypanothione Reductase2JK6-10.21GLY-199, GLU-19, SER-18, THR-335 japsonline.comresearchgate.net
4-(5-(4,5-di(furan-2-yl)-1H-imidazol-2-yl)furan-2-yl)benzoic acidLeishmania ArginaseNot Specified-9.84ASP-180, ASP-283, HIS-126 japsonline.comresearchgate.net
4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl-1H-imidazole derivativesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified researchgate.net
2-(2-Benzofuranyl)-2-imidazolineMonoamine Oxidase B (MAO-B)2XCGNot SpecifiedMapped important residues for intermolecular interactions researchgate.net

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Structure Activity and Structure Reactivity Relationship in 2 Furan 2 Yl 4,5 Dihydro 1h Imidazole Analogues

Impact of Structural Modifications on Chemical Behavior

For instance, studies on related imidazoline (B1206853) derivatives show that substitutions on the heterocyclic rings can dramatically impact their properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the furan (B31954) or imidazoline ring can alter the electron density on the nitrogen atoms, affecting their basicity and nucleophilicity. Theoretical studies on imidazoline derivatives have shown that increasing the length of an alkyl chain substituent can increase the nucleophilic character of the ring's nitrogen atoms. researchgate.net

Furthermore, modifying the substituents can lead to the development of compounds with tailored characteristics. For example, in the broader class of imidazoline compounds, structural changes have been explored to create derivatives with specific actions. nih.gov The synthesis of analogues with different aryl or alkyl groups at various positions allows for a systematic investigation of structure-activity relationships (SAR). nih.govresearchgate.net Research on other furan-containing compounds demonstrates that modifications can also influence antimicrobial activity. mdpi.com

Table 1: Examples of Structural Modifications in Related Imidazole (B134444)/Imidazoline Systems and Their Potential Impact

Modification TypeExample of SubstituentPotential Effect on Chemical BehaviorReference
Substitution on the Imidazoline RingAlkyl groups (e.g., methyl, ethyl)Increases electron density and nucleophilicity of nitrogen atoms. researchgate.net
Substitution on an Aromatic RingElectron-donating groups (e.g., -OCH3)Enhances the electron-rich nature of the π-system, potentially affecting intermolecular interactions. researchgate.net
Substitution on an Aromatic RingElectron-withdrawing groups (e.g., -NO2, Halogens)Reduces electron density, can influence reaction pathways such as electrophilic substitution. researchgate.net
Fusion with other ringsNaphthyl or quinoline (B57606) systemsCreates a larger, more rigid planar structure, altering electronic properties and potential for π-stacking. researchgate.netresearchgate.net

Electronic and Steric Influences on Reactivity and Molecular Interactions

The reactivity of 2-Furan-2-yl-4,5-dihydro-1H-imidazole is governed by a combination of electronic and steric factors. The imidazoline ring contains two nitrogen atoms: an sp²-hybridized imine nitrogen and an sp³-hybridized amine nitrogen. The imine nitrogen, with its available lone pair of electrons, is the primary site for protonation and coordination with electrophiles. The furan ring, being an electron-rich aromatic system, can participate in electrophilic substitution reactions, although it is generally less aromatic than benzene (B151609).

Electronic Influences:

Inductive and Resonance Effects: Substituents on the furan ring can exert inductive (through-bond) and resonance (through π-system) effects. Electron-donating groups enhance the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups deactivate the ring towards electrophiles.

Nitrogen Basicity: The basicity of the imidazoline nitrogen atoms is crucial for many of its reactions. The lone pair on the imine nitrogen is more available for donation, making it the more basic site. This basicity is fundamental to its ability to act as a ligand in coordination chemistry.

Steric Influences:

Steric Hindrance: The size of substituent groups near the reactive centers can impede the approach of reagents. For example, bulky groups attached to the carbon atoms adjacent to the nitrogen in the imidazoline ring could hinder its coordination to a metal center.

Computational studies, such as those using Density Functional Theory (DFT), on related imidazole and imidazoline structures have been employed to analyze their electronic properties. researchgate.netresearchgate.net These studies often examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov For imidazoline derivatives, the nitrogen atoms of the ring are typically sites of high reactivity. researchgate.net

Comparative Studies with Related Heterocyclic Systems

To fully understand the chemical properties of this compound, it is useful to compare it with structurally related heterocyclic compounds like imidazole, benzimidazole, and its own structural isomers.

The primary distinction lies in the nature of the five-membered nitrogen-containing ring.

Aromaticity: Imidazole is an aromatic heterocycle. This aromaticity confers significant stability, planarity, and specific reactivity patterns (e.g., susceptibility to electrophilic substitution). Benzimidazole is also aromatic, with an imidazole ring fused to a benzene ring, which further modifies its electronic properties. In contrast, the 4,5-dihydro-1H-imidazole (imidazoline) ring in the title compound is non-aromatic and non-planar due to the presence of sp³-hybridized carbon atoms.

Reactivity: The lack of aromaticity in the imidazoline ring means its chemistry is more akin to that of cyclic amines and imines. The sp³-hybridized nitrogen is a typical secondary amine, while the sp²-hybridized nitrogen is part of an imine functional group. Imidazole, being electron-rich, undergoes electrophilic substitution, often at the C4 and C5 positions.

Basicity: Imidazole is a base, with the lone pair on the sp² nitrogen (the "pyridine-like" nitrogen) being the site of protonation. The pKa of the imidazolium (B1220033) ion is approximately 7. The imidazoline ring is generally more basic than imidazole due to the presence of the sp³-hybridized amine-like nitrogen and the lack of aromatic electron delocalization.

Table 2: Comparison of Heterocyclic Systems

PropertyThis compoundImidazoleBenzimidazole
Core Ring SystemImidazoline (non-aromatic)Imidazole (aromatic)Benzimidazole (aromatic)
GeometryNon-planarPlanarPlanar
Key ReactivityReactions of amines and imines; coordination chemistry.Electrophilic substitution; coordination chemistry.Electrophilic substitution (on benzene ring); reactions of the imidazole moiety.
BasicityGenerally more basic than imidazole.Moderately basic (pKa of conjugate acid ~7).Less basic than imidazole (pKa of conjugate acid ~5.4).

The structural isomer, 2-Furan-2-yl-1H-imidazole, possesses an aromatic imidazole ring instead of the saturated imidazoline ring. This single difference—the presence of a double bond between C4 and C5—results in markedly different properties.

Structure and Stability: 2-Furan-2-yl-1H-imidazole is a fully aromatic, planar molecule, benefiting from the resonance stabilization of both the imidazole and furan rings. This increased stability generally translates to lower reactivity compared to its dihydro counterpart.

Chemical Reactivity: As an aromatic compound, its reactivity is dominated by electrophilic substitution reactions. Research on related 2-(2-furyl)imidazole derivatives shows that electrophilic attack, such as bromination or nitration, typically occurs at the free alpha-position of the furan ring, which is highly activated. researchgate.net Alkylation reactions, such as N-methylation, can occur on the imidazole nitrogen. researchgate.net

Physical Properties: The planarity and aromaticity of 2-Furan-2-yl-1H-imidazole allow for stronger intermolecular π-π stacking interactions compared to the non-planar dihydro-imidazole derivative. This can influence physical properties such as melting point and solubility.

Fundamental Molecular Interaction Mechanisms

The nitrogen atoms of the imidazoline ring and the oxygen atom of the furan ring are key sites for non-covalent interactions, such as hydrogen bonding and coordination.

The imidazoline ring is an excellent ligand for coordinating with metal ions. The primary coordination site is the sp²-hybridized imine nitrogen, which acts as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. Imidazole and its derivatives are well-known ligands in coordination chemistry and bioinorganic chemistry, forming stable complexes with a wide range of transition metals such as copper(II), cobalt(II), iron(II), and zinc(II). wikipedia.orgijper.orgacs.org

The coordination behavior of this compound can be predicted based on these principles:

Monodentate Ligation: It can act as a simple monodentate ligand, binding to a metal ion through the imine nitrogen.

Bidentate Ligation: While less common for this specific structure, it is conceivable that under certain conditions, both the imidazoline nitrogen and the furan oxygen could coordinate to the same metal center, forming a chelate ring. However, the geometry may not always be favorable. More commonly, related ligands featuring two nitrogen donors (e.g., from pyridine (B92270) and imidazoline moieties) act as bidentate chelating agents. researchgate.net

Bridging Ligand: The molecule could potentially bridge two metal centers, with each nitrogen atom coordinating to a different metal ion, leading to the formation of coordination polymers.

The formation of these metal complexes can lead to materials with interesting properties and geometries, such as square planar or octahedral complexes, depending on the metal ion and stoichiometry. wikipedia.orgresearchgate.net

Pi-Pi Interactions with Aromatic Amino Acids

The furan moiety of this compound and its analogues can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of non-covalent interaction is crucial for the orientation and stabilization of the ligand within the binding pocket of a protein. The interaction involves the overlap of the pi-orbitals of the furan ring and the aromatic ring of the amino acid residue.

Computational studies on related imidazole-containing compounds provide insight into the energetics of these interactions. For instance, studies on the interaction between the imidazolium cation and aromatic amino acids have shown significant complexation energies, indicating a strong and favorable interaction. rsc.org While the dihydro-imidazole ring in the target compound is not aromatic, the furan ring provides the key aromatic system for such interactions. Molecular docking studies on 2-substituted-4,5-difuryl imidazoles have also suggested the importance of interactions within the active sites of proteins, which would include potential pi-pi stacking. japsonline.com

The strength of the pi-pi interaction can be influenced by the electronic properties of the substituents on both the furan ring and the aromatic amino acid. Electron-withdrawing or electron-donating groups can alter the quadrupole moment of the aromatic systems, thereby modulating the stacking geometry and energy. Generally, a parallel-displaced or T-shaped arrangement is preferred over a perfectly co-facial stacking.

Interaction Energies of Related Aromatic Systems

Interacting MoleculesInteraction TypeCalculated Interaction Energy (kJ/mol)Reference
Imidazolium cation and PhenylalanineCation-π & Hydrogen Bonding-123.3 rsc.org
Imidazolium cation and TyrosineCation-π & Hydrogen Bonding-124.6 rsc.org
Imidazolium cation and TryptophanCation-π & Hydrogen Bonding-131.5 rsc.org
2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole (dimer)π-π & C-H···π-43.0 nih.gov

The data from these related systems underscore the capacity of the furan ring to form energetically favorable pi-pi interactions with aromatic amino acid residues. This interaction is a key component of the structure-activity relationship for this class of compounds, influencing their affinity and selectivity for biological targets.

Mechanistic Investigations of Compound Target Interactions Molecular Level

Insights into Cell Signaling Pathway Modulation

The ability of small molecules to modulate cell signaling pathways is fundamental to their pharmacological effects. For "2-Furan-2-yl-4,5-dihydro-1H-imidazole," specific modulatory roles in signaling cascades have not been fully elucidated. However, the known biological activities of furan (B31954) and imidazole (B134444) derivatives suggest plausible interactions with key signaling pathways involved in inflammation and cell proliferation. nih.govmdpi.com

Compounds with an imidazole scaffold have been reported to influence inflammatory pathways. ijpsjournal.compharmacyjournal.net For instance, some imidazole-containing molecules can modulate the activity of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a central regulator of the inflammatory response. The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses, proliferation, and apoptosis, is another potential target for imidazole-containing compounds.

While direct evidence is pending, the structural characteristics of "this compound" make it a candidate for investigation into its effects on these and other critical cell signaling pathways.

Mechanisms of Oxidative Stress Mitigation and Free Radical Neutralization

Compounds containing furan and imidazole rings have been investigated for their antioxidant properties. nih.govnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous pathological conditions. The capacity of "this compound" to mitigate oxidative stress would likely be attributed to its ability to neutralize free radicals.

The proposed mechanisms for the antioxidant activity of furan and imidazole derivatives include:

Hydrogen Atom Transfer (HAT): The compound may donate a hydrogen atom to a free radical, thereby neutralizing it. The dihydroimidazole (B8729859) ring possesses N-H protons that could potentially be donated.

Single Electron Transfer (SET): The compound could donate an electron to a free radical, a process that is influenced by the electron-donating capacity of the furan and imidazole rings.

Studies on other 2-imidazolone and 2-imidazolthione derivatives have shown their reactivity towards the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), indicating their potential as free radical scavengers. nih.gov While 2-imidazolthiones were found to be more reactive, 2-imidazolones also demonstrated activity, albeit at a slower rate. nih.gov

Table 2: Antioxidant Activity of Structurally Related Imidazole Derivatives

Compound ClassAssayObserved ActivityReference
2-ImidazolthionesDPPH radical scavengingComparable to uric acid nih.gov
2-ImidazolonesDPPH radical scavengingSlower reactivity than 2-imidazolthiones nih.gov
2H-Imidazole-derived phenolsAntiradical capacity (ARC)Increased ARC compared to unsubstituted phenols nih.gov

Note: This table presents data for related imidazole compounds to provide context for the potential antioxidant mechanisms of "this compound." Specific quantitative data for the target compound is not available in the cited literature.

The conjugation of an imidazole ring with phenolic compounds has been shown to enhance antiradical capacity, suggesting that the electronic interplay between the heterocyclic and aromatic systems can be crucial for antioxidant efficacy. nih.gov Further research is necessary to quantify the free radical scavenging and oxidative stress mitigating capabilities of "this compound" specifically.

Non Biological Applications of 2 Furan 2 Yl 4,5 Dihydro 1h Imidazole and Its Derivatives

Corrosion Inhibition in Acidic Media

Derivatives of 2-Furan-2-yl-4,5-dihydro-1H-imidazole are recognized for their efficacy as corrosion inhibitors for metals and alloys, particularly in acidic environments. The protective properties of these organic compounds are attributed to their molecular structure, which facilitates adsorption onto the metal surface.

Role as Protective Surface Layer

The primary mechanism by which furan (B31954) and imidazoline (B1206853) derivatives inhibit corrosion is through the formation of a protective layer on the metal surface. This layer acts as a barrier, isolating the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the furan and imidazoline rings. These features allow the molecules to coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, adsorbed film.

The adsorption can occur through two main processes: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the sharing of electrons and the formation of coordinate bonds between the inhibitor and the metal. The nature of the adsorption is often influenced by the specific metal, the corrosive environment, and the concentration of the inhibitor.

Studies on related imidazoline derivatives have shown that the imidazoline ring, with its nitrogen atoms, can strongly adsorb onto metal surfaces. The lone pair of electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring are key to this interaction. The furan moiety can further enhance this protective action through the involvement of its oxygen atom and π-electrons in the adsorption process.

Experimental and Theoretical Evaluation Techniques

The effectiveness of corrosion inhibitors is evaluated through a combination of experimental and theoretical methods.

Experimental Techniques:

Weight Loss Measurements: This is a straightforward method where the loss in weight of a metal coupon is measured after immersion in a corrosive solution with and without the inhibitor. The difference in weight loss is used to calculate the inhibition efficiency.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal-solution interface. By analyzing the impedance data, parameters such as charge transfer resistance and double-layer capacitance can be determined, which are indicative of the inhibitor's performance.

Potentiodynamic Polarization (PDP): PDP studies help in understanding the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process. By analyzing the polarization curves, the corrosion current density and corrosion potential can be determined, and the inhibitor can be classified as anodic, cathodic, or mixed-type.

Inhibition Efficiency of Related Furan and Imidazole (B134444) Derivatives in Acidic Media
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazoleMild Steel1 M HCl10 mmol/L95.84 nih.gov
Furan-2-carboxylic acidMild Steel0.5 M HCl5 x 10⁻³ M97.6 chemicalbook.com
Furan-2,5-dicarboxylic acidMild Steel0.5 M HCl5 x 10⁻³ M99.5 chemicalbook.com

Theoretical Evaluation:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of inhibitor molecules. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are calculated to correlate the molecular structure with the inhibition efficiency. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher affinity to accept electrons, both of which are favorable for adsorption on a metal surface.

Quantum Chemical Parameters for a Related Furan-Imidazole Derivative
ParameterValue
EHOMO (eV)-5.67
ELUMO (eV)-1.63
Energy Gap (ΔE) (eV)4.04
Dipole Moment (Debye)3.45

Note: Data for 1-(2,3-dihydrobenzo[b] nih.govuni.ludioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. nih.gov

Potential as Ligands in Coordination Chemistry

The molecular structure of this compound makes it a promising candidate for use as a ligand in coordination chemistry. The imidazoline ring contains two nitrogen atoms with lone pairs of electrons that can coordinate to metal ions. The furan ring also possesses a potential coordination site through its oxygen atom.

Imidazoline derivatives have been extensively studied as ligands, and their coordination chemistry is well-established. They can act as monodentate or bidentate ligands, depending on the nature of the metal center and the reaction conditions. The electronic and steric properties of the imidazoline ligand can be fine-tuned by introducing different substituents on the ring.

Building Blocks in Organic Synthesis

This compound can serve as a valuable building block in organic synthesis for the preparation of more complex heterocyclic systems. The imidazoline ring is a versatile functional group that can undergo various transformations.

One notable reaction is the dehydrogenation of the 4,5-dihydro-1H-imidazole ring to form the corresponding imidazole. For instance, this compound can be converted to 2-Furan-2-yl-1H-imidazole. This transformation is significant as the imidazole ring is a core structure in many biologically active molecules and functional materials.

Furthermore, the furan ring itself is a versatile synthon in organic chemistry. It can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can be transformed into other functional groups. The combination of the imidazoline and furan rings in one molecule provides a platform for diverse synthetic manipulations, allowing for the construction of a wide range of novel compounds with potential applications in medicinal chemistry and materials science. The synthesis of 2-imidazolines, such as the title compound, can often be achieved through the condensation of an aldehyde (in this case, furfural) with a 1,2-diamine like ethylenediamine (B42938).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Furan-2-yl-4,5-dihydro-1H-imidazole?

  • Answer : The synthesis of imidazole derivatives typically involves cyclization strategies. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a robust method for generating dihydroimidazole cores (as seen in related compounds) . For furan-substituted derivatives, condensation reactions between furan-2-carbaldehyde and ethylenediamine derivatives under mild acidic conditions (e.g., ammonium acetate in methanol) are effective. Reaction optimization should prioritize temperature control (60–80°C) and inert atmospheres to avoid side reactions like oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard. Parameters such as unit cell dimensions (e.g., monoclinic P21/nP2_1/n space group with a=7.50A˚,b=29.03A˚,c=7.94A˚a = 7.50 \, \text{Å}, b = 29.03 \, \text{Å}, c = 7.94 \, \text{Å}, and β=95.54\beta = 95.54^\circ) validate the planar imidazole ring and substituent orientations . Complementary techniques include 1H^1\text{H}-/13C^{13}\text{C}-NMR for confirming proton environments and mass spectrometry (MS) for molecular weight verification.

Q. What spectroscopic techniques are used to analyze substituent effects on reactivity?

  • Answer :

  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}).
  • UV-Vis : Monitors electronic transitions influenced by electron-withdrawing groups (e.g., nitro or chloro substituents on furan) .
  • NMR Titration : Quantifies hydrogen bonding or tautomerization in solution (e.g., 1H^1\text{H}-NMR shifts for NH protons in dihydroimidazole) .

Advanced Research Questions

Q. How can DFT calculations elucidate reaction mechanisms involving this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts thermodynamic parameters (e.g., Gibbs free energy, enthalpy) and transition states. For example, studies on copper(II) complexes of similar imidazoles reveal:

ParameterValue (298.15 K)
ΔG\Delta G^\ddagger85.2 kJ/mol
ΔH\Delta H^\ddagger78.9 kJ/mol
ΔS\Delta S^\ddagger-0.12 kJ/(mol·K)

These data validate a two-step mechanism: ligand coordination followed by rate-determining electron transfer .

Q. What strategies resolve contradictions in catalytic activity data for imidazole-based metal complexes?

  • Answer : Discrepancies often arise from solvent polarity or counterion effects. For example:

  • Polar solvents (e.g., DMF) stabilize charge-separated intermediates, enhancing catalytic turnover.
  • Non-polar solvents favor π-π stacking, reducing accessibility to active sites.
  • Controlled studies with ionic liquids (e.g., [BMIM]PF6_6) can isolate solvent effects .

Q. How do electron-withdrawing groups on the furan ring influence biological activity?

  • Answer : Substituents like nitro (-NO2_2) or chloro (-Cl) increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). For example:

  • Antimicrobial Activity : Nitro derivatives show 2–4× higher MIC values against E. coli compared to unsubstituted analogs.
  • Mechanism : DFT-derived electrostatic potential maps correlate increased positive charge density with improved DNA gyrase inhibition .

Q. What experimental designs optimize asymmetric synthesis of chiral imidazole derivatives?

  • Answer : Key steps include:

  • Chiral Induction : Use of L-phenylalaninol or other amino alcohols to template enantioselective cyclization .
  • Crystallization : Slow evaporation of methanol/diethyl ether (1:1 v/v) yields enantiopure crystals (confirmed by XRD).
  • Kinetic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates diastereomers with >99% ee .

Methodological Notes

  • Contradictions in Data : Variability in catalytic studies (e.g., turnover frequency) may stem from unaccounted moisture sensitivity or trace metal impurities. Always include control experiments with chelating agents (e.g., EDTA) .
  • Synthesis Scalability : While lab-scale methods use nickel catalysts, industrial routes may require cheaper alternatives (e.g., FeCl3_3-mediated cyclization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Furan-2-yl-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Furan-2-yl-4,5-dihydro-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.